molecular formula C11H11ClO B12660620 2-(Chlorophenylmethylene)butyraldehyde CAS No. 83846-63-3

2-(Chlorophenylmethylene)butyraldehyde

Cat. No.: B12660620
CAS No.: 83846-63-3
M. Wt: 194.66 g/mol
InChI Key: IPUUGIIFFPLTLL-PKNBQFBNSA-N
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Description

2-(Chlorophenylmethylene)butyraldehyde is an organic compound with the molecular formula C11H11ClO. It is characterized by the presence of a chlorophenyl group attached to a butyraldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorophenylmethylene)butyraldehyde typically involves the reaction of chlorobenzaldehyde with butyraldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorophenylmethylene)butyraldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chlorophenylmethylene)butyraldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chlorophenylmethylene)butyraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chlorophenylmethylene)butyraldehyde is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

83846-63-3

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

(2E)-2-[chloro(phenyl)methylidene]butanal

InChI

InChI=1S/C11H11ClO/c1-2-9(8-13)11(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-9+

InChI Key

IPUUGIIFFPLTLL-PKNBQFBNSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\Cl)/C=O

Canonical SMILES

CCC(=C(C1=CC=CC=C1)Cl)C=O

Origin of Product

United States

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